Pymetrozine

説明

特性

IUPAC Name |

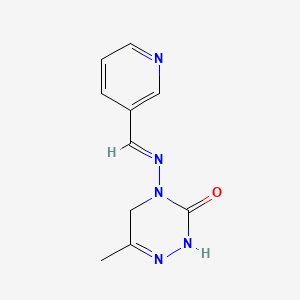

6-methyl-4-[(E)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMTXANCGGJZRX-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N(C1)/N=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032637 | |

| Record name | Pymetrozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C), In water, 290 mg/l @ 25 °C | |

| Record name | PYMETROZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 20 °C | |

| Record name | PYMETROZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<3X10-8 mm Hg @ 25 °C | |

| Record name | PYMETROZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

123312-89-0 | |

| Record name | Pymetrozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123312-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pymetrozine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123312890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pymetrozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pymetrozine (ISO); (E)-4,5-dihydro-6-methyl-4-(3-pyridylmethyleneamino)-1,2,4-triazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYMETROZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0G3V7874J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYMETROZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217 °C | |

| Record name | PYMETROZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Phosgene-Dependent Cyclization

Early synthetic routes relied heavily on phosgene for cyclization steps. For instance, acetohydrazide intermediates were cyclized using phosgene to form 5-methyl-1,3,4-oxadiazol-2(3H)-one, a precursor to pymetrozine. However, phosgene’s high toxicity and environmental hazards necessitated stringent safety measures, rendering large-scale production impractical. Side reactions and low yields (often below 70%) further limited its viability.

Ethyl Acetate-Based Hydrazinolysis

Another conventional method utilized ethyl acetate and hydrazine hydrate for hydrazinolysis, followed by cyclization with propylene oxide. While this route avoided phosgene, it introduced challenges such as prolonged reaction times (8–12 hours) and byproduct formation, including residual solvents like ethanol. Post-reaction purification steps increased costs, with overall yields stagnating at 75–80%.

Modern Green Synthesis Approaches

Hydrazinolysis with Dimethyl Carbonate

The shift toward sustainable chemistry led to the adoption of dimethyl carbonate (DMC) as a phosgene alternative. In a patented method, DMC reacts with hydrazine hydrate at 70–75°C to produce carbohydrazide, a key intermediate, with yields exceeding 98%. This step exemplifies atom economy, as methanol—a byproduct—is recycled, reducing waste.

Reaction Conditions:

Condensation with 3-Formylpyridine

Carbohydrazide undergoes condensation with 3-formylpyridine in methanol at 0–5°C to form pyridine-3-yl methylene carbohydrazide. This exothermic reaction requires precise temperature control to minimize polymer byproducts. Patent data indicate a 95% yield for this step, with high purity (99.9%) achieved through cold filtration.

Alkylation and Cyclization

The final stages involve alkylation with chloroacetone and cyclization under alkaline conditions. For example, (E)-N'-(pyridin-3-yl methylene) carbohydrazide reacts with chloroacetone in tetrahydrofuran, followed by cyclization with sodium hydroxide to yield this compound. Optimized conditions (25°C, 3-hour reaction) deliver 70% yield and >95% purity after ethanol recrystallization.

Key Intermediate Synthesis and Process Optimization

Carbonic Dihydrazide Production

Recent innovations focus on enhancing intermediate synthesis. A two-stage hydrazinolysis using DMC and excess hydrazine hydrate (molar ratio 1:2.2) achieves 83% yield of carbohydrazide at 80°C. This method reduces dimethyl carbonate usage by 40% compared to single-step processes.

Pyridine-3-yl Methylene Carbonohydrazide

Condensation efficiency improves with solvent selection. Methanol-water mixtures (1:1 v/v) suppress side reactions, increasing yield from 85% to 95%. Particle size control during filtration further reduces impurities, as evidenced by HPLC purity >99.5%.

Catalytic Innovations in Dimethyl Carbonate Synthesis

Zr/Ce-Based Oxide Catalysts

Green DMC synthesis from CO₂ and methanol leverages Zr/Ce nanocomposites. These catalysts enhance CO₂ activation, achieving 99.28% methanol recovery and 99.95% yield in side-stream distillation. CeO₂’s oxygen vacancy sites facilitate bicarbonate intermediate formation, critical for DMC production.

Catalyst Performance Comparison

| Catalyst | DMC Yield (%) | Reaction Temperature (°C) | Reference |

|---|---|---|---|

| ZrO₂-CeO₂ | 62.4 | 180 | |

| Cu-Zn-Al | 58.1 | 200 | |

| MgO-ZrO₂ | 67.3 | 170 |

Membrane Reactor Integration

Membrane reactors enable real-time product separation, overcoming thermodynamic limitations. Pilot-scale trials demonstrate 22% higher DMC yields compared to batch reactors, reducing energy consumption by 30%.

Industrial-Scale Production Techniques

Wastewater Pretreatment Strategies

This compound manufacturing generates saline organic wastewater containing ammonium acetate and methanol. Reactive distillation (RD) coupled with side-stream distillation (SSD) achieves 99.28% methanol recovery and 99.95% ammonium sulfate purity. Process optimization via Aspen Plus simulations reduces pretreatment costs by 18%.

Continuous Flow Synthesis

Adoption of continuous flow systems reduces reaction times from 12 hours to 2 hours for the cyclization step. A patented reactor design ensures uniform temperature distribution, enhancing yield consistency (68–72% vs. 60–65% in batch).

Analytical Methodologies for Quality Control

Ultra-High-Performance Liquid Chromatography (UHPLC)

A validated UHPLC method detects this compound residues down to 0.05 μg/mL in rice matrices. Methanol extraction followed by sodium sulfate drying ensures 92–97% recovery rates, critical for regulatory compliance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, DMSO-d₆) confirms product structure via characteristic peaks: δ 8.72 (s, 1H, pyridine-H), 3.45 (s, 2H, CH₂), and 2.12 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Table 1: Economic and Environmental Metrics

| Parameter | Phosgene Route | DMC-Based Route |

|---|---|---|

| Raw Material Cost | $12.50/kg | $8.20/kg |

| Reaction Steps | 6 | 4 |

| CO₂ Emissions | 4.8 kg/kg | 1.2 kg/kg |

| Overall Yield | 65% | 85% |

化学反応の分析

ピメトロジンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: ピメトロジンは、特定の条件下で酸化されて、酸化生成物を生成する可能性があります。

還元: ピメトロジンの還元反応により、還元された誘導体が得られます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

ピメトロジンは、幅広い科学研究で応用されています。

化学: ピメトロジンは、ピリジンアゾメチン類とその化学的性質に関する研究におけるモデル化合物として使用されています。

生物学: 吸汁性害虫の摂食行動と生理学を研究するために使用されています。

医学: ピメトロジンとその誘導体の潜在的な医薬品としての応用を探求するための研究が進められています。

作用機序

ピメトロジンは、昆虫の張力受容体を選択的に作用させることで効果を発揮します。これらの受容体は、関節の位置と動きを制御する感覚フィードバックループに関与しています。ピメトロジンは、これらの受容体の正常な機能を阻害し、摂食阻害を引き起こし、最終的には飢餓による死に至ります。 このプロセスに関与する正確な分子標的と経路は、現在も調査中です .

類似化合物との比較

Mode of Action and Target Specificity

Pymetrozine, pyrifluquinazon, and afidopyropen are synthetic insecticides targeting TRPV channels. However, their binding mechanisms differ:

- This compound requires binding to both Nanchung (Nan) and Inactive (Iav) subunits of insect TRPV channels, restricting its activity to chordotonal neurons .

- Afidopyropen primarily binds to Nan with higher affinity, enhancing efficacy even in the presence of Iav .

- Pyrifluquinazon shares this compound’s dual-subunit dependency but exhibits distinct pharmacokinetic properties .

Table 1: TRPV Channel Binding Profiles

Efficacy and Resistance Trends

- Control Efficacy : this compound achieves 61.96–78.87% control of rice planthoppers in field trials, comparable to compound 4r (82.05% mortality in aphids), a β-farnesene analogue . However, it underperforms lambda-cyhalothrin (a pyrethroid) in maximal efficacy .

- Resistance Development : Nilaparvata lugens populations show rising resistance to this compound (from susceptibility in 2010 to high resistance by 2012) . Synergistic combinations with antimicrobials (e.g., zhongshengmycin) improve mortality rates by 20–28%, delaying resistance .

Table 2: Field Efficacy and Resistance Data

| Compound | Target Pest | Mortality (%) | Resistance Onset (Years) |

|---|---|---|---|

| This compound | Nilaparvata lugens | 61.96–78.87 | 3–5 |

| Afidopyropen | Aphids | >85 | Not reported |

| Lambda-cyhalothrin | M. aeneus | >90 | >10 |

Environmental and Non-Target Impacts

- Aquatic Toxicity: this compound is highly toxic to Procambarus clarkii (juvenile crayfish LC₅₀: ≤1.1 mg/L), but practical concentrations in rice-crayfish systems (6 μg/L) are 20× below hazardous levels . In contrast, organophosphates like chlorpyrifos cause broader ecological disruption .

- Residue Dynamics: this compound dissipates rapidly in paddy water (half-life: 1.7–1.8 days) but persists longer in soil (5.1–5.7 days) . Clothianidin (a neonicotinoid) exhibits longer persistence, raising chronic exposure concerns .

Table 3: Environmental Half-Lives

| Compound | Matrix | Half-Life (Days) |

|---|---|---|

| This compound | Paddy Water | 1.7–1.8 |

| This compound | Soil | 5.1–5.7 |

| Clothianidin | Strawberry | 7–10 |

Analytical and Formulation Advancements

- Detection Sensitivity : Surface-enhanced Raman spectroscopy (SERS) using Au@AgNPs achieves this compound detection limits of 5.9×10⁻¹⁰ g, outperforming traditional LC-MS methods .

- Controlled-Release Formulations: this compound CRG (1% active ingredient) extends efficacy to 48 days in rice fields, reducing application frequency and environmental load . Similar innovations for afidopyropen or pyrifluquinazon are less documented.

生物活性

Pymetrozine is a novel insecticide primarily used for controlling sap-sucking pests such as aphids and whiteflies. It functions as an antifeedant, disrupting feeding behavior in target insects. This article delves into the biological activity of this compound, examining its mechanisms, metabolic pathways, and effects on various organisms.

This compound operates through a unique mechanism that inhibits feeding in hemipteran insects. It acts on the nervous system, affecting neurotransmitter release and altering feeding behaviors. Specifically, this compound targets the insect's ability to ingest food by blocking the action of certain neurotransmitters involved in feeding processes.

Key Mechanisms:

- Antifeedant Activity : this compound disrupts the feeding behavior of pests by interfering with their neurological functions.

- Impact on Fecundity : Studies have shown that this compound significantly reduces the fecundity of target insects like Nilaparvata lugens, leading to lower offspring production .

Metabolism and Toxicokinetics

This compound undergoes metabolic transformations in mammals and insects. Research indicates three primary metabolic pathways, which involve oxidation reactions leading to various metabolites.

Pharmacokinetics:

- Absorption : this compound displays low acute toxicity across multiple species, including humans and birds, with minimal dermal absorption (0.01% at low doses) .

- Half-Life : The half-life varies significantly based on dosage; at lower doses (0.5 mg/kg), it ranges from 1 to 2 hours, while at higher doses (100 mg/kg), it can extend up to 11 hours .

Tissue Distribution:

The compound is primarily distributed in the liver and kidneys, with peak concentrations observed shortly after administration.

| Tissue | Low Dose (ppm) | High Dose (ppm) |

|---|---|---|

| Liver | 0.6 | 101 |

| Kidneys | 0.6 | 75 |

Case Study 1: Effects on Asian Citrus Psyllid

A study evaluated this compound's impact on the Asian citrus psyllid (Diaphorina citri), demonstrating significant alterations in feeding site selection and behavior. The results indicated that this compound effectively reduced feeding rates, contributing to pest control in citrus crops .

Case Study 2: Resistance Monitoring in Nilaparvata lugens

Research conducted on Nilaparvata lugens showed varying levels of resistance to this compound among different populations. The study revealed that while some populations exhibited high resistance (up to 212.8-fold), this compound still maintained efficacy against subsequent generations .

Environmental Impact

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying pymetrozine residues in agricultural matrices?

- Methodology : Ultra-HPLC with a Photodiode Array (PDA) detector is widely used, employing an XR-ODS II column (150 mm × 2.0 mm, 5 μm) and a mobile phase of water:methanol (60:40) at 0.8 mL/min. The QuEChERS extraction method is preferred for rice, tea, and vegetables, achieving recoveries of 70–120% with RSDs <20%. Calibration curves (0.01–1.00 ppm) show linearity (R² > 0.995) .

- Validation : Limits of detection (LOD) and quantification (LOQ) are typically 0.01 ppm and 0.05 ppm, respectively, with matrix-matched standards reducing interference .

Q. How does soil composition influence this compound sorption and mobility?

- Key Variables : Organic carbon content (positively correlated; KF = 3.37–58.32 mL·g⁻¹) and pH (negatively correlated) are primary factors. Batch equilibrium experiments using the Freundlich model reveal nonlinear isotherms. CaCl2 concentration and soil-to-solution ratio also modulate sorption .

- Experimental Design : Standardize soil-to-solution ratios (e.g., 1:5 to 1:20) and pre-equilibrate soils to control ionic strength effects .

Q. What are the half-life and dissipation kinetics of this compound in crops like tea or rice?

- Kinetics : In tea plants, this compound degrades rapidly (t1/2 = 1.9 days in open fields), with processing (e.g., tea polishing) reducing residues by 9.4–23.7%. Dissipation follows first-order kinetics, influenced by application dose and environmental conditions .

- Risk Assessment : Hazard quotient (HQ) values <100% indicate negligible human risk when harvest intervals exceed 6 days .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be reconciled across studies?

- Critical Analysis : Variability arises from differences in soil type (e.g., Chinese loamy vs. red soils), crop growth rates (e.g., Aster scaber vs. rice), and extraction methods (hydromatrix vs. liquid-liquid extraction). Meta-analyses should account for organic carbon content, pH, and application rates .

- Case Study : In Aster scaber, biological half-lives differ by 0.7 days between recommended and double doses, highlighting dose-dependent dissipation .

Q. What novel adsorbents show promise for removing this compound from contaminated water or soil?

- Adsorbent Development :

- Cu-Co-K/Activated Carbon (AC) : Achieves a COS breakthrough capacity of 33.23 mg·g⁻¹ at 60°C under 30% humidity, with oxygen tolerance up to 1.0% .

- HAp/MnO2 Composites : Effective for lead ion removal (adsorption capacity enhanced by synergistic effects), with optimal pH 5–6 and 120-min equilibration .

Q. What experimental designs address challenges in quantifying this compound’s neuroactive mode of action?

- Neurological Studies : Electrophysiological assays on insect nerve-muscle preparations reveal this compound disrupts feeding behavior by inhibiting stylet penetration. Use in vitro models (e.g., aphid nerve cords) to isolate neuroreceptor interactions .

- Contradiction Resolution : Cross-resistance studies with imidacloprid suggest distinct molecular targets, necessitating RNAi or CRISPR-based gene silencing to identify specific pathways .

Q. How do solvent properties affect this compound solubility in formulation development?

- Solubility Profiling : Polar solvents like DMSO (0.8623 × 10⁻² mol·L⁻¹ at 298.15 K) outperform alcohols. Binary solvent systems (e.g., DMF/water) exhibit maxima at specific ratios, modeled via Apelblat or λh equations .

- Thermodynamic Insights : Positive ΔH and ΔS values indicate endothermic, entropy-driven dissolution processes .

Methodological Best Practices

- Sorption Experiments : Pre-screen soils for organic carbon (Walkley-Black method) and pH (1:2.5 soil-water suspension) to standardize batch equilibrium protocols .

- Residue Extraction : For polar matrices like tea, use Cleanert PCX solid-phase extraction to achieve 72.2–93.7% recovery with RSDs <12% .

- Statistical Modeling : Apply four-factor central composite design (CCD) with RSM to optimize decolorization or adsorption efficiency, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。